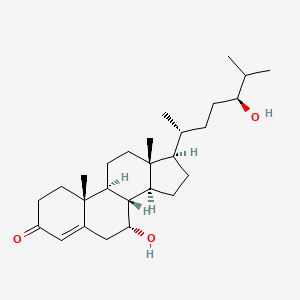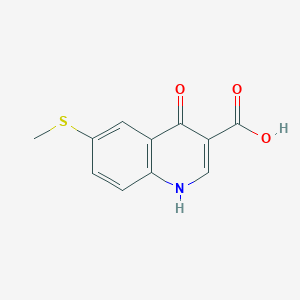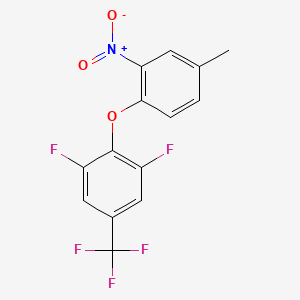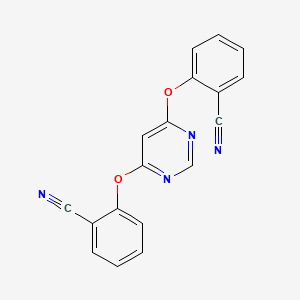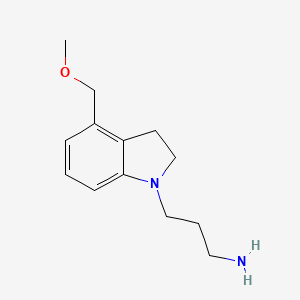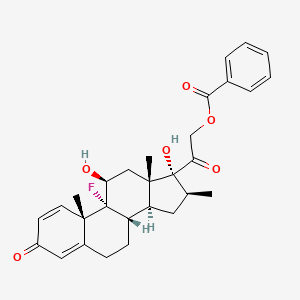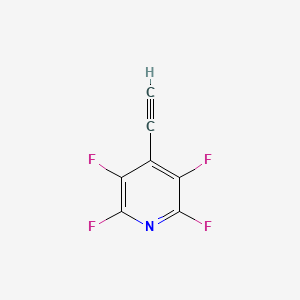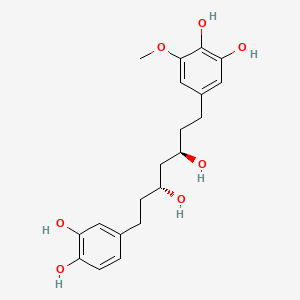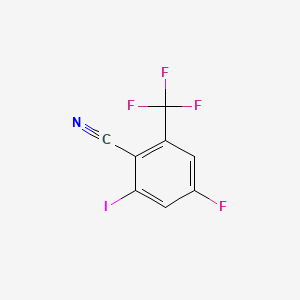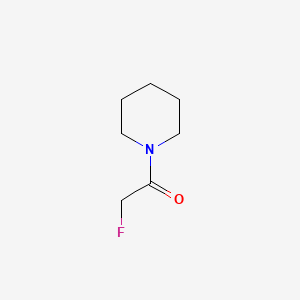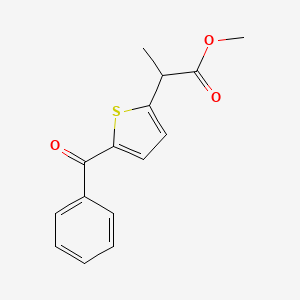
Tiaprofenic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiaprofenic Acid Methyl Ester is a derivative of Tiaprofenic Acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. This compound is primarily used for its anti-inflammatory and analgesic properties, particularly in the treatment of conditions such as rheumatoid arthritis and osteoarthritis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tiaprofenic Acid Methyl Ester typically involves the esterification of Tiaprofenic Acid with methanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Tiaprofenic Acid and methanol are combined in the presence of an acid catalyst. The reaction mixture is heated, and the ester is subsequently purified through distillation or crystallization techniques .
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products:
Hydrolysis: Tiaprofenic Acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tiaprofenic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic effects in various biological models.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions such as arthritis.
Mecanismo De Acción
Tiaprofenic Acid Methyl Ester exerts its effects by inhibiting the production of prostaglandins, which are chemicals produced by the body in response to injury or disease. This inhibition is achieved by blocking the activity of the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the synthesis of prostaglandins . By reducing the levels of prostaglandins, the compound helps to alleviate pain, swelling, and inflammation .
Comparación Con Compuestos Similares
Ibuprofen: Another arylpropionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: A nonsteroidal anti-inflammatory drug with a similar mechanism of action.
Ketoprofen: An NSAID that also belongs to the arylpropionic acid class and shares similar therapeutic uses.
Uniqueness: Tiaprofenic Acid Methyl Ester is unique in its specific chemical structure, which includes a thiophene ring. This structural feature contributes to its distinct pharmacological profile and may offer advantages in terms of efficacy and safety compared to other NSAIDs .
Propiedades
Fórmula molecular |
C15H14O3S |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
methyl 2-(5-benzoylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C15H14O3S/c1-10(15(17)18-2)12-8-9-13(19-12)14(16)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
LUVJXUXGNTWIHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)
